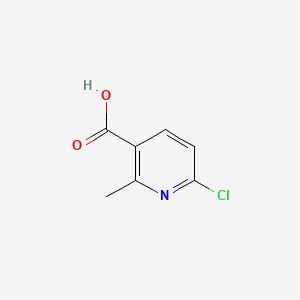

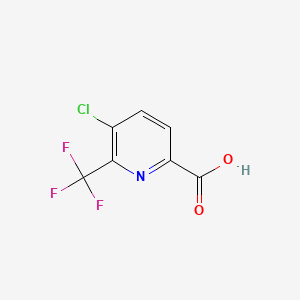

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid

説明

5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a monocarboxylic derivative of pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives, including this compound, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as an intermediate in the synthesis of several crop-protection products . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a related compound, have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyridine moiety . These groups confer unique properties to the compound, making it valuable in various applications .科学的研究の応用

Chemical Synthesis and Flexibility in Preparation :

- Cottet and Schlosser (2004) demonstrated the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, highlighting the straightforward preparation of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid from a precursor, and other similar acids from different precursors. This study indicates the versatile synthetic routes for related compounds (Cottet & Schlosser, 2004).

Regioexhaustive Functionalization :

- Another study by Cottet and Schlosser (2004) tested the concept of regioexhaustive functionalization on various chloro(trifluoromethyl)pyridines, including the conversion of these compounds into carboxylic acids. This research contributes to understanding the controlled and selective chemical transformations of such compounds (Cottet & Schlosser, 2004).

Functionalization of Pyrimidines :

- Schlosser, Lefebvre, and Ondi (2006) focused on the functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, demonstrating high yields of 5-carboxylic acids from specific starting materials. This research provides insights into the functionalization possibilities of trifluoromethyl-substituted compounds (Schlosser, Lefebvre, & Ondi, 2006).

Crystal Structure Analysis :

- Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, providing detailed insights into the molecular arrangement and interactions in the solid state. This study is valuable for understanding the structural characteristics of related carboxylic acids (Ye & Tanski, 2020).

Esterification and Condensation Reactions :

- Takimoto et al. (1981) explored the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent in the presence of pyridine, showcasing the versatility of such compounds in synthesis reactions (Takimoto et al., 1981).

Synthesis of Boronic Acid Derivatives :

- Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the potential of such compounds in organometallic chemistry and their applications in various chemical syntheses (Liu Guoqua, 2014).

作用機序

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that trifluoromethylpyridines interact with their targets through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to influence their biological activities .

Result of Action

It’s known that trifluoromethylpyridines have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid. For instance, it’s recommended to handle this compound in a well-ventilated place and store it in a cool, dry, and well-ventilated location . The compound is also considered to be an irritant, potentially harmful to the eyes, skin, and respiratory tract .

将来の方向性

生化学分析

Biochemical Properties

It is known that the compound can participate in various biochemical reactions . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties, which may influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a high chemical stability .

Metabolic Pathways

It is known that the compound can participate in various biochemical reactions .

特性

IUPAC Name |

5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYUUSBDIWLVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208645 | |

| Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749875-06-7 | |

| Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。